molecular formula C12H9N3OS B12061743 1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- CAS No. 267644-51-9

1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)-

Cat. No.: B12061743
CAS No.: 267644-51-9
M. Wt: 243.29 g/mol
InChI Key: RUDBUHTXVGVWTA-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- is a heterocyclic compound that features both imidazole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzofuran with carbon disulfide and a base to form the isothiocyanate intermediate. This intermediate can then be reacted with an imidazole derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)
  • 1H-Imidazole, 2-heptadecyl-4,5-dihydro-

Uniqueness

Compared to similar compounds, 1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

267644-51-9

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

2-(5-isothiocyanato-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H9N3OS/c17-7-15-9-1-2-10-8(5-9)6-11(16-10)12-13-3-4-14-12/h1-2,5-6H,3-4H2,(H,13,14)

InChI Key

RUDBUHTXVGVWTA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)N=C=S

Origin of Product

United States

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